![molecular formula C8H16Cl2S2 B14340852 1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane CAS No. 93208-35-6](/img/structure/B14340852.png)
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane is an organosulfur compound characterized by the presence of two chlorine atoms and a disulfide linkage
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane typically involves the reaction of 1-chloro-2-methylpropane with sulfur dichloride in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired disulfide linkage. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols or other sulfur-containing compounds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane involves its interaction with molecular targets through its disulfide linkage and chlorine atoms. The compound can form covalent bonds with thiol groups in proteins and enzymes, potentially altering their function and activity. This interaction is crucial in understanding its biological and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane can be compared with other disulfide-containing compounds, such as:
Dimethyl disulfide: A simpler disulfide compound with two methyl groups.
Di-tert-butyl disulfide: A disulfide with bulkier tert-butyl groups.
Bis(2-chloroethyl) disulfide: A compound with two chloroethyl groups.
Eigenschaften
CAS-Nummer |
93208-35-6 |
|---|---|
Molekularformel |
C8H16Cl2S2 |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
1-chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2S2/c1-5(2)7(9)11-12-8(10)6(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
JBBMAIIMJIADQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(SSC(C(C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



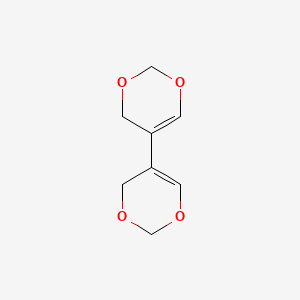

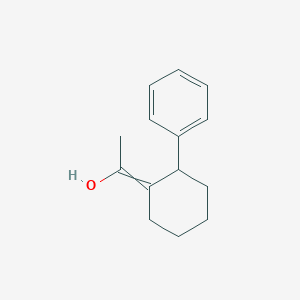
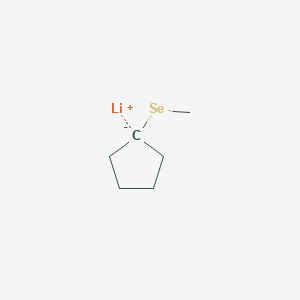
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
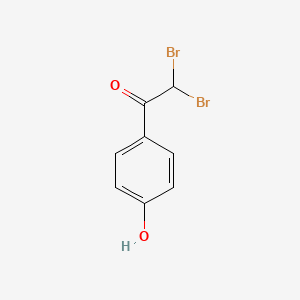
silane](/img/structure/B14340799.png)
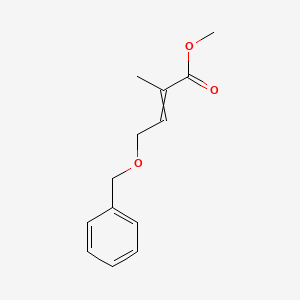
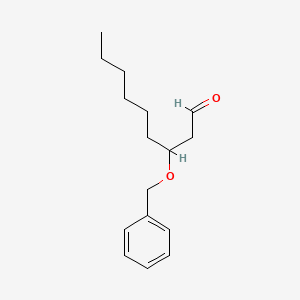
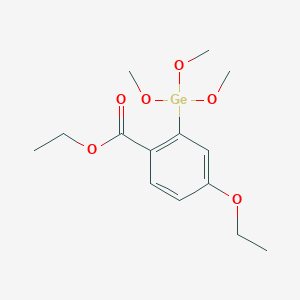
![{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)](/img/structure/B14340824.png)

![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)
